4-[(2-Methyl-1H-imidazol-1-yl)methyl]pyridine
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Overview
Description
4-[(2-Methyl-1H-imidazol-1-yl)methyl]pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both imidazole and pyridine rings in its structure imparts unique chemical properties that make it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methyl-1H-imidazol-1-yl)methyl]pyridine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methyl-1H-imidazol-1-yl)methyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole or pyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can lead to various substituted derivatives.
Scientific Research Applications
4-[(2-Methyl-1H-imidazol-1-yl)methyl]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the design of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: Its derivatives have potential therapeutic applications, such as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of 4-[(2-Methyl-1H-imidazol-1-yl)methyl]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
4-Methylpyridine: A pyridine derivative that shares the pyridine ring structure.
Histidine: An amino acid with an imidazole side chain, relevant in biological systems.
Uniqueness
4-[(2-Methyl-1H-imidazol-1-yl)methyl]pyridine is unique due to the combination of both imidazole and pyridine rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts. Its versatility makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H11N3 |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-[(2-methylimidazol-1-yl)methyl]pyridine |
InChI |
InChI=1S/C10H11N3/c1-9-12-6-7-13(9)8-10-2-4-11-5-3-10/h2-7H,8H2,1H3 |
InChI Key |
MNSNMTASPOHKEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC2=CC=NC=C2 |
Origin of Product |
United States |
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